![molecular formula C16H18N4O4 B2738960 (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide CAS No. 2035022-24-1](/img/structure/B2738960.png)
(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide
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Description
(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of acrylamide and has been synthesized using various methods.
Scientific Research Applications
Polymer Carriers for Active Compounds
Compounds containing 1,3,5-triazine rings have been developed as part of polymeric materials for slow-release drug delivery systems. For instance, polymers incorporating heterocyclic derivatives of pyrimidine and coumarin, related to 1,3,5-triazine, have shown potential as carriers for anticancer drugs. These polymers facilitate controlled drug release and have been evaluated for their anti-proliferative activity against cancer cell lines, highlighting their importance in biomedical research (Helaly et al., 2014).
Photoinitiators for Polymerization
1,3,5-Triazine derivatives have been utilized as photoinitiators or co-initiators in the polymerization of acrylate monomers. These compounds, under UV or visible light irradiation, initiate the cross-linking of acrylic pressure-sensitive adhesives. The efficiency of these photoinitiating systems showcases the utility of triazine derivatives in materials science and engineering, particularly in developing adhesives and coatings (Kabatc et al., 2011).
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from compounds structurally related to the specified compound has been explored for their potential as anti-inflammatory and analgesic agents. These studies contribute to medicinal chemistry by providing new avenues for drug development (Abu‐Hashem et al., 2020).
Direct Synthesis Techniques
Direct synthesis approaches involving triazine compounds have been developed for creating 2-oxazolines from carboxylic acids under mild conditions. These methodologies underscore the versatility of triazine derivatives in facilitating efficient synthetic routes for producing heterocyclic compounds, which are valuable in various chemical research and industrial applications (Bandgar & Pandit, 2003).
properties
IUPAC Name |
(E)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-22-12-7-4-11(5-8-12)6-9-14(21)17-10-13-18-15(23-2)20-16(19-13)24-3/h4-9H,10H2,1-3H3,(H,17,21)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGARSATSTVEDG-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCC2=NC(=NC(=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCC2=NC(=NC(=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide |
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